![molecular formula C11H13FN2O B6638747 1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea](/img/structure/B6638747.png)
1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea, also known as FCPU, is a synthetic compound that belongs to the class of cyclopropyl ureas. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The exact mechanism of action of 1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation, such as PI3K and COX-2 (Li et al., 2015; Zhang et al., 2016). This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells (Zhang et al., 2016).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and suppress tumor growth (Li et al., 2015; Zhang et al., 2016). In animal models of inflammation, this compound has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activity of COX-2 (Li et al., 2015). In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid beta deposition (Li et al., 2016).
実験室実験の利点と制限
1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be easily verified using standard analytical techniques. This compound has also been extensively studied for its potential therapeutic applications in various diseases, which makes it an attractive compound for further research. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, this compound has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for research on 1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea. First, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Second, more studies are needed to investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Third, studies are needed to optimize the synthesis of this compound and develop more potent analogs. Fourth, studies are needed to evaluate the safety and efficacy of this compound in human clinical trials. Finally, studies are needed to investigate the potential use of this compound as a tool compound to study the biology of cancer, inflammation, and neurological disorders.
合成法
The synthesis of 1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea involves the reaction of 2-fluorophenylcyclopropane with N-methyl-N-(trimethylsilyl)carbamate, followed by deprotection with TBAF (tetrabutylammonium fluoride) to yield this compound. The yield of this reaction is reported to be around 60-70% (Li et al., 2015).
科学的研究の応用
1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer (Li et al., 2015; Zhang et al., 2016). This compound has also been shown to have anti-inflammatory effects in animal models of inflammation (Li et al., 2015). In addition, this compound has been studied for its potential neuroprotective effects in animal models of Alzheimer's disease (Li et al., 2016).
特性
IUPAC Name |
1-[1-(2-fluorophenyl)cyclopropyl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-13-10(15)14-11(6-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFDUJMYHHNDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1(CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)
![N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide](/img/structure/B6638680.png)
![2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B6638684.png)
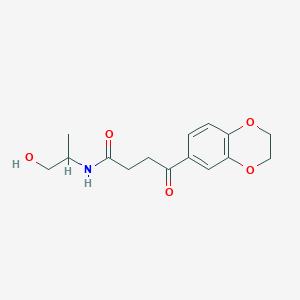
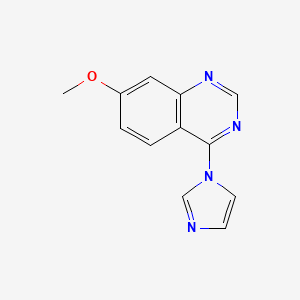


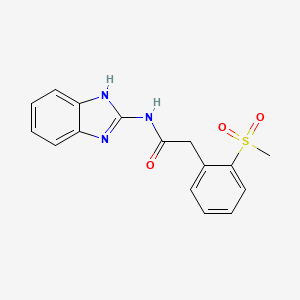
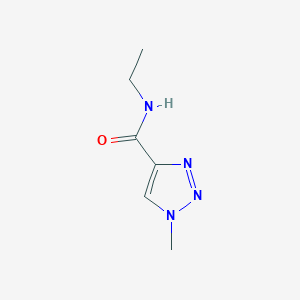
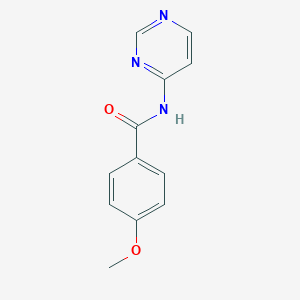
![2-[[1-(4-Fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid](/img/structure/B6638735.png)

![1-[1-(4-Fluorophenyl)cyclobutyl]-3-propan-2-ylurea](/img/structure/B6638753.png)